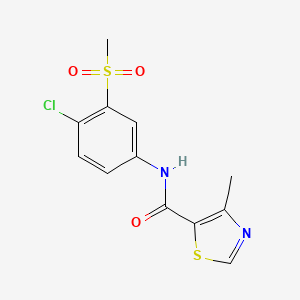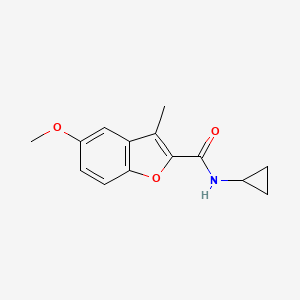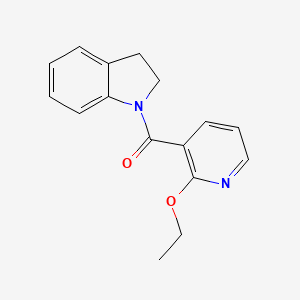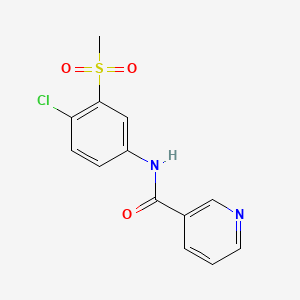![molecular formula C12H10O3 B7672671 [1,1'-Biphenyl]-2,3',4'-triol](/img/structure/B7672671.png)
[1,1'-Biphenyl]-2,3',4'-triol
Übersicht
Beschreibung
[1,1’-Biphenyl]-2,3’,4’-triol is an organic compound that consists of two benzene rings connected by a single bond, with three hydroxyl groups attached at the 2, 3’, and 4’ positions. This compound is a derivative of biphenyl, which is known for its stability and versatility in various chemical reactions. The presence of hydroxyl groups makes [1,1’-Biphenyl]-2,3’,4’-triol a valuable compound in organic synthesis and various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-2,3’,4’-triol typically involves the hydroxylation of biphenyl derivatives. One common method is the direct hydroxylation of biphenyl using oxidizing agents such as hydrogen peroxide or molecular oxygen in the presence of catalysts like iron or copper salts. The reaction conditions often include moderate temperatures and pressures to ensure selective hydroxylation at the desired positions.
Industrial Production Methods
In industrial settings, the production of [1,1’-Biphenyl]-2,3’,4’-triol can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of environmentally friendly oxidizing agents and catalysts is also emphasized to minimize the environmental impact of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
[1,1’-Biphenyl]-2,3’,4’-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form biphenyl derivatives with fewer hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions to selectively reduce the hydroxyl groups.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of bases such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions include various biphenyl derivatives with different functional groups, such as halogenated biphenyls, alkylated biphenyls, and quinones. These products have diverse applications in organic synthesis and industrial processes.
Wissenschaftliche Forschungsanwendungen
[1,1’-Biphenyl]-2,3’,4’-triol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of [1,1’-Biphenyl]-2,3’,4’-triol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. Additionally, the compound’s antioxidant properties may help in scavenging free radicals and reducing oxidative stress in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Biphenyl: The parent compound of [1,1’-Biphenyl]-2,3’,4’-triol, which lacks hydroxyl groups.
[1,1’-Biphenyl]-2,2’,4,4’-tetraol: A similar compound with four hydroxyl groups, offering different reactivity and properties.
Bisphenol A: Another biphenyl derivative with two hydroxyl groups, widely used in the production of polycarbonate plastics and epoxy resins.
Uniqueness
[1,1’-Biphenyl]-2,3’,4’-triol is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. Its ability to undergo selective chemical reactions and its potential biological activities make it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
4-(2-hydroxyphenyl)benzene-1,2-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c13-10-4-2-1-3-9(10)8-5-6-11(14)12(15)7-8/h1-7,13-15H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYOVCAARQQEQMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C=C2)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Fluoro-1-[(1-phenyl-1,2,4-triazol-3-yl)methyl]pyridin-2-one](/img/structure/B7672601.png)

![5-fluoro-1-[(1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]pyridin-2-one](/img/structure/B7672618.png)
![3-[(4-Chloro-3-fluorophenyl)methyl]-1-methylimidazolidine-2,4-dione](/img/structure/B7672622.png)
![4-[(2,5-Dichlorophenyl)methylsulfonyl]butanenitrile](/img/structure/B7672634.png)
![2-(5-fluoro-2-oxopyridin-1-yl)-N-methyl-N-[(2-methylphenyl)methyl]acetamide](/img/structure/B7672639.png)
![N-[3-[(1,3-dimethylpyrrole-2-carbonyl)amino]-2,2-dimethylpropyl]-1,3-dimethylpyrrole-2-carboxamide](/img/structure/B7672642.png)
![4-[(5-Bromo-2-chlorophenyl)methylsulfonyl]butanenitrile](/img/structure/B7672649.png)

![2-(4-Fluorophenoxy)-1-[4-[(5-methylpyridin-3-yl)methyl]piperazin-1-yl]ethanone](/img/structure/B7672659.png)


![1-[[1-(2,6-Difluorophenyl)pyrazol-3-yl]methyl]-5-fluoropyridin-2-one](/img/structure/B7672684.png)
![[2-(4-Morpholin-4-ylanilino)-2-oxoethyl] 3-(2,5-dimethylphenoxy)propanoate](/img/structure/B7672692.png)
